Arasertaconazole nitrate
Description
Contextualization within Azole Antifungal Drug Development
The development of Arasertaconazole (B1665164) nitrate (B79036) is firmly rooted in the history of azole antifungal agents. The azole class, which includes imidazoles and triazoles, functions by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govebi.ac.uk By disrupting ergosterol production, azoles compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death. nih.gov
The azole family is a cornerstone of antifungal therapy, but the rise of antifungal resistance and the need for agents with improved properties have driven continued research and development. nih.govresearchgate.net New azoles are being developed to overcome these limitations. Arasertaconazole, as a derivative of the established imidazole (B134444) antifungal sertaconazole (B158924), represents an incremental but important step in this process. firstwordpharma.com It has demonstrated a broad spectrum of activity against various Candida species, including some that have been described as resistant to other azoles like fluconazole. drugdiscoverytrends.comfirstwordpharma.com
Significance of Enantiomeric Purity in Pharmaceutical Sciences
In pharmaceutical sciences, the three-dimensional structure of a drug molecule is critically important. Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. While chemically identical, these enantiomers can have vastly different pharmacological effects in the body. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to undesirable effects.
The pursuit of enantiomeric purity—isolating and using only the desired, active enantiomer—is a significant trend in modern drug development. mdpi.com Arasertaconazole is the active R-enantiomer of sertaconazole, which is a racemic mixture (containing equal amounts of both enantiomers). ebi.ac.ukebi.ac.uk The development of Arasertaconazole nitrate focuses on delivering the specific enantiomer responsible for the antifungal activity. This approach aims to provide a more targeted therapeutic action. The International Council for Harmonization of Technical Requirements for Pharmaceuticals for Human Use (ICH) has stringent regulations regarding enantiomeric impurities, underscoring the importance of this aspect of drug development. mdpi.com
Evolution of Research Trajectories for Antimycotic Agents
The field of antimycotic research is continuously evolving in response to clinical needs. Key trends include the development of new drug classes with novel mechanisms of action to combat resistance, the creation of new formulations of existing drugs, and the modification of known antifungal agents to enhance their efficacy. nih.govresearchgate.netfrontiersin.org There is a pressing need for new antifungal agents to address the limitations of current therapies, which include toxicity, drug interactions, and increasing resistance in pathogens like Candida auris and Aspergillus fumigatus. nih.govmdpi.com
Research is exploring innovative approaches, including nanoparticles, drug repurposing, and natural products. researchgate.net Arasertaconazole fits within the strategy of refining existing, proven antifungal scaffolds. By isolating the active enantiomer of sertaconazole, researchers aim to create a more potent and targeted agent. firstwordpharma.com Phase 2 clinical trials have investigated this compound for the treatment of vulvovaginal candidiasis, demonstrating both clinical and mycological efficacy. drugdiscoverytrends.comfirstwordpharma.comclinicaltrials.gov
Research Findings and Compound Data
Chemical and Pharmacological Profile
Arasertaconazole is a 1-{2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole. ebi.ac.uk As a member of the azole class, it inhibits ergosterol biosynthesis. ebi.ac.uk The nitrate salt form is developed for pharmaceutical use. ebi.ac.uk
Table 1: Chemical Identity of Arasertaconazole
| Identifier | Value |
|---|---|
| IUPAC Name | 1-((2R)-2-((7-chloro-1-benzothiophen-3-yl)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
| ChEBI ID | CHEBI:83685 |
| DrugBank ID | DB19151 |
Source: DrugBank Online drugbank.com, EMBL-EBI ebi.ac.uk
Clinical Research Context
A multicenter, randomized, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of this compound pessaries for treating VVC. clinicaltrials.gov The study found that the agent provided rapid symptomatic relief and demonstrated significant clinical and mycological benefits with a single administration. drugdiscoverytrends.comfirstwordpharma.com The therapeutic response was observed to be dose-dependent. firstwordpharma.com
Table 2: Comparison of Sertaconazole and Arasertaconazole
| Feature | Sertaconazole Nitrate | This compound |
|---|---|---|
| Composition | Racemic mixture (R- and S-enantiomers) | Active R-enantiomer only |
| ChEBI ID | CHEBI:83687 | CHEBI:83692 |
| Primary Mechanism | Ergosterol biosynthesis inhibitor | Ergosterol biosynthesis inhibitor |
| Development Focus | Broad-spectrum topical antifungal | Targeted topical antifungal for VVC |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H16Cl3N3O4S |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4)/t19-;/m0./s1 |
InChI Key |
HAAITRDZHUANGT-FYZYNONXSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations of Arasertaconazole Nitrate
Synthetic Pathways for Arasertaconazole (B1665164) Precursors
The synthesis of Arasertaconazole, the organic base component of Arasertaconazole nitrate (B79036), involves the coupling of two primary precursor molecules. The general synthetic strategy is analogous to that of its racemate, Sertaconazole (B158924).
The key precursors are:
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol : This chiral alcohol contains the imidazole (B134444) and dichlorophenyl moieties essential for antifungal activity.
3-(halomethyl)-7-chloro-1-benzothiophene : This molecule provides the chlorobenzothiophene portion of the final structure.
A common synthetic route involves the preparation of these precursors followed by their condensation to form the ether linkage in the final molecule. One patented method for synthesizing the racemic Sertaconazole, which can then be resolved, uses 1-(2,4-dichlorophenyl)-2-(1-imidazole) ethanol (B145695) and 3-bromomethyl-7-chlorobenzo[b]thiophene as raw materials. google.com The reaction is carried out as a phase-transfer catalytic reaction in a toluene (B28343) and water solvent system, using tetrabutylammonium (B224687) chloride as a catalyst in the presence of sodium hydroxide. google.com
Another synthetic approach described in patent literature involves reacting 2-chloro-1-(2,4'-dichlorophenyl)-ethyl alcohol with imidazole in dimethylformamide (DMF) to form an intermediate. google.com This intermediate is then reacted with 2-chloro-3-chloromethyl thiophene (B33073) in the presence of a base to yield the final Sertaconazole base. google.com
The following table summarizes the key reactants and reagents in a representative synthesis.
| Precursor 1 | Precursor 2 | Catalyst | Base | Solvent System |
| 1-(2,4-dichlorophenyl)-2-(1-imidazole) ethanol | 3-bromomethyl-7-chlorobenzo[b]thiophene | Tetrabutylammonium chloride | Sodium hydroxide | Toluene/Water |
Enantioselective Synthesis and Resolution Techniques for Arasertaconazole
Arasertaconazole possesses a single stereocenter, meaning it exists as a pair of enantiomers: (R)-Sertaconazole (Arasertaconazole) and (S)-Sertaconazole. nih.gov Since the synthesis typically produces a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers—a process known as chiral resolution—is critical to isolating the active Arasertaconazole. mediresonline.org
The most effective and widely documented method for this separation is chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique uses a stationary phase that is itself chiral, allowing it to interact differently with each enantiomer, causing them to travel through the chromatography column at different speeds and thus be separated. khanacademy.orgyoutube.com
Research has demonstrated successful enantiomeric separation of Sertaconazole using polysaccharide-based chiral stationary phases (CSPs). researchgate.net These CSPs enable resolution through a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions between the stationary phase and the enantiomers. researchgate.net
The table below details the performance of two such columns in separating the enantiomers of Sertaconazole. researchgate.net
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Selectivity (α) | Resolution (Rs) |
| Chiralpak IB | n-hexane/2-propanol (80/20) | 2.77 | 6.14 |
| Chiralcel OD-H | n-hexane/2-propanol (80/20) | 3.49 | 8.52 |
Data sourced from a study on the chiral analysis of Sertaconazole by HPLC. researchgate.net
While direct enantioselective synthesis, which aims to produce only the desired (R)-enantiomer, is a powerful strategy in modern medicinal chemistry, specific, scalable methods for Arasertaconazole are not extensively detailed in the public domain. nih.govorganic-chemistry.org Therefore, resolution of the racemate remains a key manufacturing step.
Nitration Processes for Arasertaconazole Nitrate Formation
The formation of this compound is not a nitration reaction in the sense of introducing a nitro (-NO2) group onto an aromatic ring. wikipedia.org Instead, it is an acid-base reaction that forms a salt. The Arasertaconazole molecule, which contains a basic imidazole ring, is reacted with nitric acid (HNO₃) to form the corresponding nitrate salt. nih.gov
This process is typically straightforward and is often the final step in the synthesis. After the Arasertaconazole free base has been synthesized and purified, it is dissolved in a suitable solvent. An equimolar amount of nitric acid is then added, causing the this compound salt to precipitate out of the solution. nih.gov The resulting solid can then be collected by filtration, washed, and dried. google.com This salt formation step often improves the stability and handling properties of the active pharmaceutical ingredient. nih.gov
Derivatization Strategies and Novel Analog Synthesis
While specific research on the derivatization of Arasertaconazole is limited, strategies for creating novel analogs can be inferred from extensive work on other azole antifungals, such as Itraconazole (B105839) and Fluconazole. nih.govnih.gov The primary goals of such derivatization are typically to improve pharmacological properties, including:
Enhancing antifungal potency and spectrum.
Improving solubility and pharmacokinetic profiles.
Reducing interactions with human enzymes, such as cytochrome P450 (CYP) enzymes, to minimize drug-drug interactions. nih.gov
For instance, in the development of Itraconazole analogs, researchers have synthesized a series of new compounds by replacing specific structural motifs. nih.gov One strategy involved replacing a phenyl group with pyridine (B92270) or fluorine-substituted benzene (B151609) rings to improve solubility and reduce CYP3A4 inhibition. nih.gov
The following table illustrates structural modification strategies based on analog synthesis of related azole compounds.
| Original Moiety (in Itraconazole) | Replacement Moiety | Observed Improvement |
| Phenyl group | Pyridyl group | Improved solubility, reduced CYP3A4 inhibition nih.gov |
| 1,2,4-triazole | 1H-tetrazole | Reduced CYP3A4 inhibition, increased antiangiogenic potency nih.gov |
These examples demonstrate that systematic modification of the core azole structure, including the aromatic rings and the azole headgroup, are viable strategies for producing novel analogs with potentially superior properties.
Impurity Profiling and Control in this compound Synthesis
Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. For this compound, potential impurities can arise from starting materials, synthetic by-products, or degradation of the final compound. nih.gov
High-Performance Liquid Chromatography (HPLC) is the standard method used for the detection, separation, and quantification of these related substances. nih.govnih.gov Several known impurities associated with the synthesis of Sertaconazole nitrate have been identified and are available as reference standards for quality control purposes. synzeal.compharmaffiliates.com
The table below lists some of the known process-related impurities for Sertaconazole nitrate.
| Impurity Designation | Chemical Name/Structure Reference | Molecular Formula |
| Sertaconazole Impurity A | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | C₁₁H₈Cl₂N₂O |
| Sertaconazole Impurity B | 3-(Bromomethyl)-7-chloro-1-benzothiophene | C₉H₆BrClS |
| Sertaconazole Impurity C | (7-Chloro-1-benzothiophen-3-yl)methanol | C₉H₇ClOS |
| - | 7-Chlorobenzo[b]thiophene | C₈H₅ClS |
Data compiled from pharmaceutical reference standard suppliers. pharmaffiliates.compharmaffiliates.com
Rigorous control over the quality of starting materials and precise management of reaction conditions are essential to minimize the formation of these and other potential impurities, ensuring the final this compound product meets regulatory purity standards.
Molecular Mechanisms of Antifungal Action
Inhibition of Fungal Cytochrome P-450 Sterol C-14 Alpha-Demethylase
The principal mechanism of action for Arasertaconazole (B1665164) nitrate (B79036), like other imidazole (B134444) antifungals, is the targeted inhibition of a key enzyme in the fungal cell membrane's synthesis pathway. wikipedia.orgnih.gov
Arasertaconazole nitrate selectively inhibits the fungal cytochrome P-450 enzyme lanosterol (B1674476) 14α-demethylase. synzeal.commedkoo.com This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. synzeal.commedkoo.com By blocking this demethylation step, the compound effectively halts the production of ergosterol. wikipedia.org This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the cell. medkoo.com
One study on Candida albicans quantified the potent inhibitory effect of sertaconazole (B158924) on this pathway, as detailed in the table below.
| Parameter | Value | Fungal Species | Reference |
| IC50 for Ergosterol Synthesis Inhibition | 115 nmol/l | Candida albicans | wikipedia.org |
The depletion of ergosterol and the buildup of abnormal sterol precursors have profound consequences for the fungal cell membrane. Ergosterol is vital for maintaining the structural integrity, fluidity, and proper function of the membrane. medkoo.com Its absence compromises the membrane's architecture, leading to increased permeability. nih.gov This disruption impairs the function of membrane-bound enzymes and transport systems. Ultimately, the loss of membrane integrity causes the leakage of essential intracellular components, such as adenosine (B11128) triphosphate (ATP), which culminates in cell lysis and death. medkoo.comnih.gov
Non-Ergosterol Related Antimycotic Mechanisms
Beyond its primary target, this compound possesses other mechanisms that contribute to its potent antifungal activity, particularly its fungicidal effects. medkoo.comnih.gov
This compound may inhibit the endogenous respiration of fungal cells. medkoo.com This action would disrupt mitochondrial function and the production of ATP, the cell's primary energy currency. By interfering with the electron transport chain, the compound can induce a state of energy depletion, further contributing to cell death. This mechanism is distinct from the disruption of the cell membrane's structural components. mit.edu
At higher concentrations, this compound exhibits a direct membrane-damaging effect by binding to non-sterol lipids, such as phospholipids (B1166683), within the fungal membrane. nih.govnih.gov This interaction is facilitated by the unique benzothiophene (B83047) ring in its structure, which is thought to mimic the amino acid tryptophan. wikipedia.org This mimicry may allow the molecule to form pores in the cell membrane, leading to a rapid and dose-dependent leakage of intracellular contents, including ATP. wikipedia.orgnih.gov This direct physical disruption of the membrane contributes significantly to the compound's fungicidal activity. nih.govnih.gov
This compound has been shown to inhibit the dimorphic transformation of yeast forms into their pathogenic mycelial or hyphal forms, particularly in species like Candida albicans. medkoo.com This morphological transition is often a critical step in the establishment and progression of fungal infections, as the hyphal form is typically more invasive. researchgate.net By preventing this change, this compound can limit the virulence and pathogenicity of the fungus. The precise signaling pathways within the fungus that are targeted to inhibit this transformation are a subject of ongoing research. mdpi.com
Impairment of Purine Uptake and Macromolecular Biosynthesis
In addition to its effects on the cell membrane, arasertaconazole may also interfere with essential metabolic processes within the fungal cell. As part of the broader class of imidazole antifungals, it has been noted to inhibit the uptake of purines. Purines are fundamental building blocks for nucleic acids (DNA and RNA), and their impaired uptake can disrupt macromolecular biosynthesis, further hindering fungal growth and replication. While this is a recognized secondary mechanism for imidazole antifungals, the precise molecular interactions governing this inhibition by arasertaconazole are an area of ongoing investigation.
Disruption of Triglyceride and Phospholipid Biosynthesis
The integrity of the fungal cell membrane is dependent not only on ergosterol but also on a precise composition of phospholipids and triglycerides. Imidazole derivatives have been shown to affect the synthesis of these crucial lipid components. drugbank.com By interfering with the enzymes involved in triglyceride and phospholipid biosynthesis, arasertaconazole can further destabilize the fungal cell membrane. drugbank.com This action complements the primary mechanism of ergosterol depletion, leading to a more comprehensive disruption of membrane structure and function.
Molecular Basis of Anti-Inflammatory Properties
A significant aspect of arasertaconazole's therapeutic profile is its intrinsic anti-inflammatory activity. Fungal infections are often accompanied by an inflammatory response, causing symptoms such as redness, itching, and swelling. Arasertaconazole has been shown to mitigate this by modulating key inflammatory pathways.
Research has demonstrated that sertaconazole, of which arasertaconazole is an enantiomer, activates the p38 mitogen-activated protein kinase (MAPK) pathway. This activation leads to the induction of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin (B15479496) E2 (PGE2). This p38-COX-2-PGE2 pathway is a key mediator of the compound's anti-inflammatory effects. Furthermore, sertaconazole has been observed to inhibit the release of pro-inflammatory cytokines from activated immune cells, contributing to the reduction of inflammation at the site of infection.
Elucidation of Antibacterial Activity at the Molecular Level
This compound also exhibits activity against certain Gram-positive bacteria. nih.govnih.gov The molecular basis for this antibacterial action is multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. nano-ntp.com Similar to its antifungal action, the benzothiophene ring of arasertaconazole can insert into the bacterial membrane, leading to increased permeability and leakage of essential intracellular components. nano-ntp.com
Another potential mechanism is the inhibition of key bacterial enzymes. Imidazole compounds have been found to inhibit the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobin. nih.gov This enzyme is crucial for protecting bacteria from nitric oxide-mediated damage, a key component of the host's immune response. By inhibiting this protective enzyme, arasertaconazole may render bacteria more susceptible to host defenses.
Advanced Pre Clinical and in Vitro / Ex Vivo Pharmacological Studies
Evaluation of Antimycotic Activity Against Diverse Fungal Species
Arasertaconazole (B1665164) nitrate (B79036) has shown significant in vitro activity against a wide range of fungal pathogens, including dermatophytes, yeasts, and non-dermatophyte molds. biospace.com Its efficacy has been evaluated through the determination of minimum inhibitory concentrations (MICs), which indicate the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Susceptibility Pattern Determination for Dermatophytes
Table 1: In Vitro Susceptibility of Dermatophytes to Sertaconazole (B158924) Nitrate
| Fungal Species | Geometric Mean MIC (μg/ml) |
|---|---|
| Trichophyton rubrum | 0.19 |
| Trichophyton mentagrophytes | 0.73 |
| Epidermophyton floccosum | 0.12 |
Data derived from studies on sertaconazole nitrate, the racemic mixture containing arasertaconazole. nih.gov
Antifungal Efficacy Against Candida spp. (e.g., Candida albicans)
Arasertaconazole nitrate has a broad spectrum of activity against various Candida species, which are common causes of vulvovaginal candidiasis (VVC). biospace.com This includes species that have been reported to be resistant to other antifungal agents like fluconazole. biospace.comdrugdiscoverytrends.com The in vitro activity of its parent compound, sertaconazole, has been compared to other commonly used vaginal antimycotic agents. nih.gov
The concentration of sertaconazole required to inhibit 90% of the tested strains (MIC90) was found to be highly potent against several Candida species. nih.gov
Table 2: In Vitro Antifungal Activity of Sertaconazole Against Pathogenic Vaginal Yeast Isolates
| Fungal Species | MIC90 (μg/ml) |
|---|---|
| Candida albicans | 0.06 |
| Candida glabrata | 0.25 |
| Candida parapsilosis | 0.25 |
| Candida krusei | 1 |
| Candida tropicalis | 2 |
Data derived from studies on sertaconazole nitrate, the racemic mixture containing arasertaconazole. nih.gov
Activity Against Non-dermatophyte Molds (e.g., Fusarium miscanthi, Microsporum canis)
Studies have also demonstrated the effectiveness of sertaconazole, the parent compound of arasertaconazole, against non-dermatophyte molds. When incorporated into nanomicelles to enhance its solubility, sertaconazole was more effective at inhibiting the growth of Fusarium miscanthi and Microsporum canis compared to the free drug. ebi.ac.uk This highlights its potential in treating infections caused by these less common but often difficult-to-treat fungal pathogens. Onychomycosis, a fungal infection of the nails, can be caused by non-dermatophyte molds such as Aspergillus species and Fusarium species. nih.gov
Cell-Based Assays for Mechanistic Investigations
The primary mechanism of action for azole antifungals like arasertaconazole is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase. nih.govdrugbank.com This enzyme is critical for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane. drugbank.com By inhibiting this enzyme, arasertaconazole disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately, cell death. nih.gov At higher concentrations, sertaconazole has been shown to directly bind to nonsterol lipids in the fungal membrane, causing rapid leakage of key intracellular components. nih.gov Cell-based assays are instrumental in understanding these mechanisms, allowing researchers to observe the effects of the compound on cellular processes like proliferation, apoptosis, and signal transduction. bioagilytix.comconceptlifesciences.com
Anti-inflammatory Action in Pre-clinical Models
Beyond its antifungal properties, this compound possesses significant anti-inflammatory activity. biospace.com Preclinical studies have shown that its parent compound, sertaconazole nitrate, can reduce the release of cytokines from activated lymphocytes and mitigate inflammation in animal models of irritant contact dermatitis and neurogenic inflammation. nih.gov The anti-inflammatory effects of sertaconazole are mediated through the activation of the p38-COX-2-PGE2 pathway. nih.gov This leads to the release of prostaglandin (B15479496) E2 (PGE2), which in turn suppresses the release of pro-inflammatory cytokines. nih.gov In a mouse model of dermatitis, sertaconazole nitrate was shown to inhibit ear edema. nih.gov This dual antifungal and anti-inflammatory action can contribute to rapid symptomatic relief from irritation and itching associated with fungal infections. biospace.com
Antibacterial Activity Against Gram-Positive Bacteria
This compound has also demonstrated activity against common Gram-positive bacteria that can be involved in vaginal and skin infections. biospace.combioworld.com This antibacterial property is also seen with its parent compound, sertaconazole, and other imidazole (B134444) azoles like eberconazole (B148830). nih.govnih.gov The ability to combat both fungal and bacterial pathogens makes arasertaconazole a valuable agent in treating mixed infections. nih.gov
In Vitro Studies on Drug Release and Permeation from Formulations
Comprehensive in vitro studies are crucial for characterizing the performance of a topical formulation by measuring the release of the active pharmaceutical ingredient and its subsequent permeation through a model membrane, often using a Franz diffusion cell apparatus. scielo.org.co These studies help in optimizing a formulation to ensure the drug can effectively leave its carrier vehicle to be available at the site of action.
For this compound, specific data from in vitro release and permeation studies for various formulations are not extensively available in published literature. Development has been noted for a vaginal suppository formulation, for which clinical studies have demonstrated very low systemic exposure, suggesting a formulation design focused on local action with minimal permeation into systemic circulation. biospace.com Ferrer, the company developing the compound, has also noted the assessment of alternative formulations for conditions such as tinea pedis, which would necessitate distinct release and permeation profiles tailored to the skin barrier. biospace.com
Without specific published studies, a data table on the in vitro release and permeation of this compound from different formulations cannot be constructed.
Ex Vivo Tissue Distribution and Retention Studies
Ex vivo studies utilize excised biological tissues, such as human or animal skin, cornea, or vaginal tissue, to provide a more biologically relevant model for assessing drug permeation, distribution, and retention than synthetic membranes. nih.gov These studies are critical for understanding how a drug from a topical formulation will behave in the target tissue—whether it permeates through, is retained within the tissue layers (e.g., stratum corneum, epidermis, dermis), or both.
Specific ex vivo tissue distribution and retention data for this compound are not detailed in the available scientific literature. For its parent racemate, sertaconazole nitrate, numerous studies have explored its retention in various tissues using different delivery systems like liposomes, nanosponges, and bilosomes, demonstrating significant skin retention which is desirable for treating dermal mycoses. preprints.orgnih.govjournaljpri.com It is hypothesized that formulations of this compound would be designed to achieve similar high local tissue concentrations and retention, thereby maximizing its antifungal activity at the site of infection while minimizing systemic absorption. biospace.com However, without specific experimental data for this compound, a quantitative comparison or detailed analysis remains speculative.
Due to the absence of specific published research findings, a data table detailing the ex vivo tissue distribution and retention of this compound cannot be provided.
Analytical Methodologies for Arasertaconazole Nitrate Research and Characterization
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Arasertaconazole (B1665164) nitrate (B79036). Reversed-phase HPLC (RP-HPLC) is the most commonly employed technique, offering high resolution, sensitivity, and specificity.
Method development focuses on optimizing chromatographic conditions to achieve effective separation of the analyte from impurities and matrix components. Several studies have established robust RP-HPLC methods for the estimation of closely related azole antifungals, providing a framework for Arasertaconazole nitrate analysis. sphinxsai.comsphinxsai.com A typical method involves a C18 analytical column, which is a non-polar stationary phase. sphinxsai.comijpsr.comsamipubco.comsamipubco.com The mobile phase is generally a mixture of an aqueous buffer, such as monobasic sodium phosphate (B84403) or potassium dihydrogen phosphate, and an organic solvent like acetonitrile (B52724). sphinxsai.comijpsr.comsamipubco.com The ratio of these components is optimized to control the retention and separation of the compound. ijpsr.com Detection is most commonly performed using a UV detector, with a wavelength of 260 nm being effective for quantification. sphinxsai.comijpsr.com
Validation of these HPLC methods is conducted in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate their suitability for the intended purpose. samipubco.comsamipubco.com Key validation parameters include accuracy, precision (intraday and interday), linearity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. sphinxsai.comijpsr.com
| Parameter | Study 1 sphinxsai.comsphinxsai.com | Study 2 ijpsr.com | Study 3 samipubco.comsamipubco.com |
| Column | Purospher® STAR Hibar® C18 (250 mm × 4.6 mm, 5.0 µm) | Phenomenex C18 (250 mm × 4.6 mm, 5.0 µm) | Thermo BDS C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.01 M Monobasic Sodium Phosphate : Acetonitrile (20:80 v/v) | 0.01 M Monobasic Sodium Phosphate : Acetonitrile (28:72 v/v), pH 4.5 | 20 mM KH2PO4 Buffer : Acetonitrile (30:70 v/v), pH 6 |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 2.0 mL/min |
| Detection | UV at 260 nm | UV at 260 nm | UV at 222 nm |
| Linearity Range | 100-600 µg/mL | 10-500 µg/mL | 2-120 µg/mL |
| LOD | 0.0019 µg/mL | 0.1 µg/mL | 0.59 µg/mL |
| LOQ | 0.0021 µg/mL | 0.15 µg/mL | 1.79 µg/mL |
This table presents a comparative summary of chromatographic conditions and validation parameters for HPLC methods developed for azole antifungal analysis, applicable to this compound.
Validated HPLC methods are crucial for the accurate quantification of this compound in various research matrices. These matrices can range from the bulk drug substance to complex formulations. Research has demonstrated the successful application of RP-HPLC for quantifying the active ingredient in bulk powder, tablets, and topical cream formulations. sphinxsai.comsphinxsai.comebi.ac.uk For instance, a method was successfully used for the quantitative analysis of sertaconazole (B158924) in tablets, yielding a purity of 99.62%. sphinxsai.com Another study details an HPLC method for the determination of sertaconazole nitrate in a cream formulation. ebi.ac.uk Furthermore, methods have been developed for its estimation in novel drug delivery systems like microemulsions. jocpr.com The accuracy of these methods is confirmed by recovery studies, with percentage recoveries typically falling within the 99-101% range, indicating no significant interference from excipients present in the formulations. sphinxsai.com
During synthesis and storage, impurities and degradation products can arise. HPLC methods are developed to be specific, ensuring that these related substances are separated from the main this compound peak. ebi.ac.uk Forced degradation studies are intentionally conducted to produce these degradation products. samipubco.comsamipubco.com These studies expose the drug to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. samipubco.comscholarsresearchlibrary.com For example, in one study, the drug was subjected to degradation with 3% hydrogen peroxide (oxidative), heat at 80°C, and UV light. samipubco.com The resulting chromatograms show distinct peaks for the degradation products, separate from the intact drug, allowing for their detection and quantification. samipubco.comscholarsresearchlibrary.comresearchgate.net The ability to separate these products is a critical aspect of a stability-indicating method. samipubco.com
A stability-indicating analytical method is one that can accurately measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. samipubco.com The development of such methods is a regulatory requirement and essential for determining the shelf-life of a drug product. Studies have shown that this compound is highly stable in solid form under accelerated conditions of light, humidity, and temperature. ebi.ac.uk
Stability-indicating RP-HPLC methods have been extensively developed and validated according to ICH guidelines. samipubco.comsamipubco.com These methods are proven to be specific for this compound in the presence of its forced degradation products. samipubco.comsamipubco.com For instance, a validated method demonstrated significant degradation of the drug under acidic, basic, and oxidative conditions, while the method could effectively resolve the parent drug from all degradants. samipubco.comsamipubco.com The data from these studies confirm that the developed HPLC techniques are reliable for stability testing and routine quality control. samipubco.com
| Stress Condition | Reagent/Parameter | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 3 hours | 11.2 |
| Base Hydrolysis | 0.1 M NaOH | 3 hours | 12.5 |
| Oxidative Degradation | 3% H2O2 | 3 hours | 11.8 |
| Thermal Degradation | 80 °C | 6 hours | 10.5 |
| Photolytic Degradation | UV Light | 6 hours | 11.3 |
This table summarizes the results of forced degradation studies on a related azole antifungal, showing the percentage of degradation under various stress conditions as determined by a stability-indicating HPLC method. samipubco.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are central to the analytical chemistry of this compound, enabling the separation of the active ingredient from impurities, degradation products, and formulation excipients. edqm.eu High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment and quantitative analysis. nih.gov
Numerous stability-indicating RP-HPLC methods have been developed for sertaconazole nitrate, which are directly applicable to this compound. sphinxsai.comjocpr.comsamipubco.com These methods typically employ a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sphinxsai.comjocpr.comsinaweb.net Detection is commonly performed using a UV detector at a wavelength of approximately 260 nm, where the molecule exhibits significant absorbance. sphinxsai.comjocpr.comnih.gov
Forced degradation studies show that these HPLC methods can effectively separate this compound from degradation products formed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. researchgate.netsamipubco.comresearchgate.net This separation is crucial for a method to be considered "stability-indicating."
In addition to HPLC, Thin-Layer Chromatography (TLC) has also been used. A stability-indicating TLC-densitometry method was developed to separate sertaconazole from its degradation products, with quantification of the intact drug spot at 302 nm. researchgate.net
Table 2: Example RP-HPLC Method Parameters for Sertaconazole Nitrate Analysis
| Parameter | Condition 1 | Condition 2 | Source |
|---|---|---|---|
| Column | Purospher® STAR Hibar® C18 (250 mm × 4.6 mm, 5.0 μm) | Qualisil BDS C18 (250 mm × 4.6 mm, 5 µm) | sphinxsai.com, jocpr.com |
| Mobile Phase | 0.01 M Monobasic Sodium Phosphate : Acetonitrile (20:80 v/v) | Acetonitrile : Water (65:35 v/v) | sphinxsai.com, jocpr.com |
| Flow Rate | 1.2 mL/min | 1.8 mL/min | sphinxsai.com, jocpr.com |
| Detection Wavelength | 260 nm | 260 nm | sphinxsai.com, jocpr.com |
| Retention Time | Not Specified | 20.16 min | sphinxsai.com, jocpr.com |
Method Validation Parameters: Linearity, Precision, Accuracy, Specificity, Robustness
Validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. europa.eu As per International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, precision, accuracy, specificity, and robustness. europa.euelementlabsolutions.com
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. For this compound, HPLC methods show excellent linearity over defined concentration ranges, with correlation coefficients (R²) consistently close to 0.999. sphinxsai.comsamipubco.com One study reported a linear range of 100-600 µg/mL. sphinxsai.com
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For this compound analytical methods, the relative standard deviation (%RSD) for precision studies is consistently well below the typical acceptance criterion of 2%. sphinxsai.comsinaweb.net For example, one validation reported intra-day and inter-day precision %RSD of 0.018% and 0.143%, respectively. sphinxsai.com
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the drug is added to a placebo or sample matrix and then quantified. For this compound, accuracy is high, with recovery values typically falling within the 98-102% range. samipubco.comsinaweb.net One study showed percentage recovery between 99-100%. sphinxsai.com
Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradants, or excipients. elementlabsolutions.com In stability-indicating methods for this compound, specificity is demonstrated by showing that the peak for the active ingredient is free from interference from peaks of degradation products and formulation components, often confirmed using a photodiode array (PDA) detector to assess peak purity. sinaweb.netchromatographyonline.com
Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. europa.eu Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature. sphinxsai.comsamipubco.com The methods for this compound are shown to be robust, with system suitability parameters remaining within acceptable limits after minor changes to the method's conditions. sphinxsai.com
Table 3: Summary of Validation Parameters from a Validated RP-HPLC Method for Sertaconazole Nitrate
| Parameter | Result/Finding | Source |
|---|---|---|
| Linearity Range | 100 - 600 µg/mL | sphinxsai.com |
| Correlation Coefficient (R²) | 0.997 | sphinxsai.com |
| Accuracy (% Recovery) | 99 - 100% | sphinxsai.com |
| Precision (%RSD) | Intra-day: 0.018%, Inter-day: 0.143% | sphinxsai.com |
| Limit of Detection (LOD) | 0.0019 µg/mL | sphinxsai.com |
| Limit of Quantitation (LOQ) | 0.0020 µg/mL | sphinxsai.com |
| Robustness | Method remained reliable with small variations in flow rate, mobile phase ratio, and temperature. | sphinxsai.com |
Formulation Science and Advanced Drug Delivery Systems: Chemical and Physicochemical Aspects
Design and Development of Polymeric Nanomicelles
Polymeric nanomicelles have emerged as a promising strategy to overcome the challenges associated with poorly water-soluble drugs like sertaconazole (B158924) nitrate (B79036). These core-shell nanostructures self-assemble in aqueous media, encapsulating hydrophobic drugs within their core and presenting a hydrophilic shell to the external environment.
Enhancement of Aqueous Solubility through Nanomicellar Encapsulation
The lipophilic nature and very poor aqueous solubility of sertaconazole nitrate significantly limit its clinical application. nih.gov Polymeric nanomicelles offer a powerful solution to this problem. Studies utilizing poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL) copolymers have demonstrated a remarkable enhancement in the aqueous solubility of sertaconazole. By encapsulating the drug within the hydrophobic PCL core of the nanomicelles, a more than 80-fold increase in its aqueous solubility was achieved at a polymer concentration of 0.2%. nih.gov This significant improvement in solubility is a critical first step in enhancing the bioavailability of the drug. The co-solvent evaporation method is a common technique used to incorporate sertaconazole into these polymeric nanomicelles. nih.gov
Physicochemical Characterization of Nanomicelles (e.g., particle size, zeta potential)
The physicochemical properties of nanomicelles are critical determinants of their stability and in vivo performance. For PEG-b-PCL nanomicelles loaded with sertaconazole, the particle size typically ranges from 40 to 80 nm. nih.gov The exact size is dependent on factors such as the molecular weight of the PCL block in the copolymer and the drug-to-polymer weight feed ratio. nih.gov
The drug loading capacity and encapsulation efficiency are also key parameters. Research has shown that the drug loading properties are influenced by the PCL block's molecular weight and the initial drug/polymer feed ratio. nih.gov High drug encapsulation efficiencies of up to 85% have been reported for sertaconazole-loaded PEG-b-PCL nanomicelles. nih.gov
Table 1: Physicochemical Properties of Sertaconazole-Loaded PEG-b-PCL Nanomicelles
| Parameter | Value | Reference |
|---|---|---|
| Particle Size | 40 - 80 nm | nih.gov |
| Encapsulation Efficiency | Up to 85% | nih.gov |
| Solubility Enhancement | > 80-fold | nih.gov |
Engineering of Nanostructured Lipid Carriers (NLCs)
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, developed to overcome some of the limitations of solid lipid nanoparticles (SLNs). NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystalline structure that provides more space for drug accommodation and minimizes drug expulsion during storage.
Formulation Strategies for Enhanced Drug Encapsulation Efficiency
The formulation of NLCs for sertaconazole nitrate involves a high-speed homogenization technique followed by ultrasonication. tandfonline.com Key components include a solid lipid (e.g., glyceryl tristearate), a liquid lipid (e.g., oleic acid), and an emulsifier (e.g., Tween 80). tandfonline.com The selection of lipids is crucial and is often guided by the solubility of the drug in these components.
The entrapment efficiency of sertaconazole nitrate in NLCs can be significantly high, with studies reporting values ranging from 50.66% to 87.36%. tandfonline.com The optimization of formulation parameters, such as the total lipid concentration and the fraction of liquid lipid within the total lipid matrix, is essential for maximizing drug encapsulation. Central composite design is a statistical tool that has been effectively used to optimize these parameters. tandfonline.com Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) have confirmed the absence of negative interactions between the drug and excipients, while X-ray diffraction (XRD) has shown the disappearance of crystalline drug peaks, indicating successful encapsulation. tandfonline.com
Controlled Drug Release Kinetics from NLCs
One of the primary advantages of NLCs is their ability to provide controlled and prolonged drug release. For sertaconazole nitrate-loaded NLCs, drug release studies have demonstrated a sustained release profile over 24 hours. tandfonline.com This is in contrast to conventional formulations like creams, which tend to show a much faster release. tandfonline.com The cumulative drug release from NLCs can reach up to 92.90%. tandfonline.com This sustained release characteristic is beneficial for reducing the frequency of application and maintaining a therapeutic concentration of the drug at the target site for an extended period.
Table 2: Characteristics of Sertaconazole Nitrate-Loaded NLCs
| Parameter | Value | Reference |
|---|---|---|
| Average Particle Size | 366.3 nm | tandfonline.com |
| Entrapment Efficiency | 50.66% - 87.36% | tandfonline.com |
| Zeta Potential | +7.43 mV | tandfonline.com |
| Cumulative Drug Release | Up to 92.90% (over 24h) | tandfonline.com |
Development of Other Novel Delivery Systems (e.g., microemulsions, liposomes)
Beyond nanomicelles and NLCs, other advanced delivery systems such as microemulsions and liposomes have been extensively investigated to enhance the delivery of sertaconazole nitrate.
Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. These systems are known for their ability to improve the solubilization and skin penetration of drugs. bg.ac.rstandfonline.com For sertaconazole nitrate, biocompatible microemulsions have been developed using components like glycereth-7-caprylate/caprate, Capryol™ 90, and various short-chain alcohols as cosurfactants. bg.ac.rs These formulations, typically of the oil-in-water (o/w) type, have demonstrated high in vitro drug release (12.24% - 18.53%) and significantly enhanced skin retention. bg.ac.rstandfonline.com The globule size of these microemulsions can be as small as 200 nm, contributing to their stability and efficacy. preprints.org Self-microemulsifying drug delivery systems (SMEDDS) have also been explored to improve the solubility and permeability of sertaconazole nitrate. preprints.org
Liposomes, which are vesicular structures composed of lipid bilayers enclosing an aqueous core, have also been a focus of research for sertaconazole nitrate delivery. nih.govresearchgate.netnih.gov Cationic liposomes, prepared using the thin-film hydration method, have been loaded with sertaconazole nitrate. nih.govresearchgate.net To improve their retention time at the site of application, these liposomes can be coated with mucoadhesive polymers like pectin (B1162225). nih.govresearchgate.netnih.gov This coating leads to an increase in particle size and a decrease in zeta potential, confirming successful coating. nih.govresearchgate.net For instance, uncoated liposomes with a zeta potential of +49.7 mV showed a decrease to +19.7 mV after coating with 0.05% pectin. nih.gov These mucoadhesive liposomes exhibit a more prolonged and sustained drug release compared to their uncoated counterparts. nih.govresearchgate.netnih.gov Deformable liposomes, or flexisomes, have also been developed, showing particle sizes around 246.2 nm and high entrapment efficiencies of 86.16%. nih.gov
Table 3: Physicochemical Data for Sertaconazole Nitrate in Microemulsions and Liposomes
| Delivery System | Parameter | Value | Reference |
|---|---|---|---|
| Microemulsion | Globule Size | ~200 nm | preprints.org |
| Zeta Potential | -32 mV | preprints.org | |
| In Vitro Drug Release | 12.24% - 18.53% | bg.ac.rs | |
| Mucoadhesive Liposomes | Particle Size (uncoated) | - | nih.gov |
| Particle Size (0.05% pectin coated) | Increased vs. uncoated | nih.gov | |
| Zeta Potential (uncoated) | +49.7 mV | nih.gov | |
| Zeta Potential (0.05% pectin coated) | +19.7 mV | nih.gov | |
| Flexisomes | Particle Size | 246.2 nm | nih.gov |
| Entrapment Efficiency | 86.16% | nih.gov | |
| Zeta Potential | -30.9 mV | nih.gov |
Material Science and Excipient Compatibility Studies
Arasertaconazole (B1665164) nitrate is the R-enantiomer of sertaconazole nitrate, a well-established imidazole (B134444) antifungal agent. google.comebi.ac.ukebi.ac.uk As an active pharmaceutical ingredient (API), its successful incorporation into a stable and effective dosage form is critically dependent on its material properties and its compatibility with various pharmaceutical excipients.
The selection of excipients is a crucial step in formulation development. Incompatibilities between the drug and excipients can lead to the degradation of the API, formation of harmful impurities, and a reduction in the product's shelf-life and efficacy. For imidazole antifungals, which can be susceptible to degradation, these studies are particularly important. researchgate.netwiley.com
A patent for a vaginal ovule formulation of arasertaconazole mononitrate identifies the use of specific excipients, namely solid semi-synthetic glycerides and colloidal anhydrous silica (B1680970) . google.com The glycerides serve as the base for the ovule, melting at body temperature to release the drug, while the silica likely functions as a suspending or viscosity-modifying agent to ensure uniform distribution of the API.
Compatibility studies for a new chemical entity like arasertaconazole nitrate typically involve a range of analytical techniques to detect potential physical and chemical interactions. Common methods include:
Differential Scanning Calorimetry (DSC): This thermoanalytical technique is used to detect physical interactions such as the formation of eutectic mixtures or the solubilization of the drug in the excipient. A shift, broadening, or disappearance of the drug's characteristic melting peak in a drug-excipient mixture can indicate an interaction. iajps.comresearchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to identify chemical interactions. Changes in the spectral peaks corresponding to the functional groups of this compound when mixed with an excipient would suggest a chemical reaction. Studies on the parent compound, sertaconazole nitrate, have used FTIR to confirm its compatibility with various polymers and formulation components. iajps.comsciresjournals.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is used to quantify the API and detect the formation of degradation products when the drug is stored with excipients under stress conditions (e.g., elevated temperature and humidity). ebi.ac.ukresearchgate.net
While extensive public data on this compound is limited, studies on sertaconazole nitrate have confirmed its compatibility with a variety of excipients used in topical and transdermal formulations, including Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyvinyl pyrrolidone (PVP), and various lipids, which provides a foundational understanding for its enantiomer. iajps.comsciresjournals.com
Table 1: Illustrative Example of DSC Analysis for API-Excipient Compatibility This table is a representative example of how DSC results are interpreted and does not represent actual experimental data for this compound.
| Sample | Melting Endotherm of API (°C) | Appearance of New Peaks | Interpretation |
|---|---|---|---|
| This compound (Pure) | ~160°C | No | Reference standard |
| API + Microcrystalline Cellulose | ~160°C (Unchanged) | No | Compatible |
| API + Solid Semi-synthetic Glycerides | Peak absent or significantly shifted | Yes (Lipid melting) | Interaction (Solubilization of API in molten lipid) |
| API + Magnesium Stearate (at 40°C/75% RH) | Peak diminished | Yes (Degradation peak) | Potential Incompatibility (Moisture-mediated) |
Physical and Chemical Stability of Formulations (excluding clinical performance)
The stability of a pharmaceutical formulation refers to its capacity to maintain its physical, chemical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life.
Physical stability pertains to the preservation of the original physical properties of the dosage form. wiley.com For a semi-solid formulation like an this compound ovule or cream, this includes maintaining its appearance, uniformity, viscosity, and particle size distribution. denmarkpharma.com Physical instability can manifest as phase separation, crystallization of the drug, or changes in texture, which can impact product performance and patient acceptance.
Chemical stability involves ensuring that the chemical integrity and potency of this compound remain intact. wiley.com The primary goal is to prevent the degradation of the molecule. As an imidazole derivative and a nitrate salt, arasertaconazole may be susceptible to specific degradation pathways such as hydrolysis, oxidation, and photolysis, which could compromise its antifungal activity. researchgate.netsamipubco.com Stability-indicating analytical methods, such as HPLC, are essential for separating and quantifying the intact drug from any potential degradants. samipubco.comresearchgate.net
The integrity of this compound formulations is significantly influenced by environmental factors, primarily temperature, humidity, and light.
Temperature: Elevated temperatures can accelerate chemical degradation reactions and adversely affect the physical properties of semi-solid formulations. For lipid-based systems like glyceride ovules, temperature changes can alter crystallinity and viscosity. wiley.comdenmarkpharma.com Forced degradation studies on the parent compound, sertaconazole nitrate, have shown significant degradation under thermal stress at 80°C. samipubco.com
Humidity: Moisture can act as a plasticizer or a reactant, facilitating degradation pathways like hydrolysis. samipubco.com For a nitrate salt, the presence of moisture can be particularly detrimental, potentially leading to instability. Proper packaging is crucial to protect the formulation from ambient humidity.
Light: Exposure to UV or visible light can induce photolytic degradation in susceptible molecules. samipubco.com Studies on sertaconazole nitrate confirm its degradation under photolytic conditions. samipubco.com Therefore, light-resistant primary packaging is a critical consideration for this compound products to maintain their potency over time.
A thorough interaction analysis is fundamental to developing a stable formulation. This involves subjecting binary mixtures of the API and individual excipients to accelerated stability conditions (e.g., 40°C and 75% relative humidity) and analyzing them at specified time points. denmarkpharma.commdpi.com
The primary methods for this analysis remain DSC and FTIR, complemented by HPLC for quantitative assessment of degradation.
DSC in Interaction Analysis: In the context of interactions, DSC can reveal the formation of a physical mixture where the components retain their identity, or it can indicate a more intimate interaction, such as the drug dissolving in a molten excipient. The disappearance of the drug's melting peak, as seen in studies with sertaconazole nitrate and lipid matrices, indicates complete solubilization or encapsulation, which is often a desired outcome in lipid-based delivery systems. researchgate.net
FTIR in Interaction Analysis: FTIR provides definitive evidence of chemical interactions. The technique compares the spectrum of the drug-excipient mixture to the spectra of the individual components. The absence of new peaks or shifts in the characteristic peaks of this compound (e.g., C-N stretching of the imidazole ring, N-O stretching of the nitrate group) confirms chemical compatibility. iajps.comrjptonline.org
Table 2: Summary of Analytical Techniques for Interaction Analysis
| Analytical Technique | Purpose in Interaction Analysis | Potential Findings with this compound |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | To assess physical interactions and changes in solid-state properties. | Shift or disappearance of the melting peak when mixed with lipid excipients, indicating solubilization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To detect changes in chemical bonds and functional groups. | Confirmation of compatibility by showing an overlay of individual spectra with no significant peak shifts. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the API and detect/quantify degradation products. | Detection of degradation products under stress conditions (heat, humidity) in the presence of a reactive excipient. |
| Visual Inspection | To observe macroscopic physical changes. | Changes in color, consistency, or signs of liquefaction or crystallization. |
Fungal Resistance Mechanisms and the Efficacy of Arasertaconazole Nitrate
Molecular Mechanisms of Azole Resistance in Fungi
Azole antifungals function by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately inhibiting fungal growth. Fungi have developed several sophisticated mechanisms to counteract the effects of azole drugs.
One of the most well-characterized mechanisms of azole resistance involves modifications to the drug's target enzyme, lanosterol 14-alpha-demethylase. Point mutations within the ERG11 gene can lead to amino acid substitutions in the enzyme's structure. These alterations can reduce the binding affinity of azole drugs to the enzyme, thereby diminishing their inhibitory effect. While numerous mutations have been identified, they often cluster in specific "hotspot" regions of the gene. The presence of these mutations allows the fungus to continue producing ergosterol even in the presence of the antifungal agent.
Another related mechanism is the overexpression of the ERG11 gene. An increased number of lanosterol 14-alpha-demethylase enzymes in the cell requires a higher concentration of the azole drug to achieve an effective level of inhibition. This overexpression is often a result of gain-of-function mutations in transcription factors, such as Upc2, that regulate the ergosterol biosynthesis pathway.
A primary and highly effective mechanism of azole resistance is the active removal of the drug from the fungal cell through the overexpression of efflux pumps. These transport proteins are located in the cell membrane and function to expel a wide variety of substrates, including azole antifungals, from the cytoplasm. By reducing the intracellular concentration of the drug, the fungus prevents it from reaching its target, lanosterol 14-alpha-demethylase, in sufficient quantities to be effective.
Two major families of efflux pumps are implicated in azole resistance in Candida species:
ATP-binding cassette (ABC) transporters: These pumps, such as Cdr1p and Cdr2p in Candida albicans, use the energy from ATP hydrolysis to transport azoles out of the cell. Overexpression of the genes encoding these transporters is a common finding in azole-resistant clinical isolates.
Major Facilitator Superfamily (MFS) transporters: This family includes pumps like Mdr1p, which utilize the proton motive force across the cell membrane to expel drugs. While Cdr pumps can extrude a broad range of azoles, Mdr1p appears to be more specific for certain azoles like fluconazole.
The upregulation of these efflux pumps is often controlled by mutations in transcriptional regulator genes, such as TAC1 (regulating CDR genes) and MRR1 (regulating MDR1).
Activity of Arasertaconazole (B1665164) Nitrate (B79036) Against Fluconazole-Resistant Candida spp.
Arasertaconazole nitrate is the active R-enantiomer of sertaconazole (B158924) nitrate, an imidazole (B134444) antifungal agent. It has demonstrated a broad spectrum of activity against various Candida species, including those that have developed resistance to other azoles like fluconazole technologynetworks.com. While specific peer-reviewed studies detailing the minimum inhibitory concentrations (MICs) of this compound against a large panel of fluconazole-resistant Candida isolates are not extensively available in the public domain, the activity of its racemate, sertaconazole, provides valuable insight. Studies on sertaconazole have shown its potent in vitro activity against various Candida species, including those known for higher intrinsic or acquired resistance to fluconazole, such as Candida glabrata and Candida krusei nih.govportico.org.
One study highlighted that sertaconazole was significantly more active than fluconazole against all tested yeast species, with a particularly noteworthy activity against C. glabrata nih.govportico.org. This suggests that arasertaconazole may also be effective against strains where fluconazole resistance is common.
| Candida Species | No. of Strains | Sertaconazole MIC90 (µg/mL) | Fluconazole MIC90 (µg/mL) |
|---|---|---|---|
| C. albicans | 94 | 0.06 | 4 |
| C. glabrata | 94 | 0.25 | 64 |
| C. parapsilosis | 94 | 0.25 | 8 |
| C. krusei | 94 | 1 | 64 |
| C. tropicalis | 94 | 2 | 64 |
Data derived from a comparative study on sertaconazole, the racemic mixture containing arasertaconazole. MIC90 represents the concentration at which 90% of the tested strains were inhibited. nih.govportico.org
Strategies to Mitigate or Overcome Fungal Resistance
Addressing the challenge of antifungal resistance requires a multifaceted approach that includes strategic use of existing agents, development of new therapies, and improved diagnostics.
Antifungal Stewardship: Implementing programs to optimize the use of antifungals is crucial. This includes ensuring correct diagnosis, appropriate drug selection, and optimal dosing and duration of therapy to minimize the selective pressure that drives the emergence of resistance.
Combination Therapy: The use of two or more antifungal agents with different mechanisms of action can be a strategy to overcome resistance and achieve synergistic effects. For example, combining an azole with an echinocandin may be effective against certain infections. Research into combinations that could restore azole activity, such as pairing them with efflux pump inhibitors, is an active area of investigation.
Development of New Antifungals: The development of new antifungal agents with novel mechanisms of action is essential to treat infections caused by resistant pathogens. Furthermore, developing new agents within existing classes that can overcome current resistance mechanisms is also a valuable strategy. This compound, with its potent activity against key pathogens including some fluconazole-resistant species, represents an important development in the imidazole class.
Non-Antifungal Adjuvants: Research is exploring the use of non-antifungal drugs that can potentiate the activity of existing antifungals. For example, certain compounds may interfere with fungal stress responses that are linked to drug tolerance and the development of resistance.
By employing these strategies, the efficacy of current and future antifungal therapies, including this compound, can be preserved, improving outcomes for patients with invasive fungal infections.
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For Arasertaconazole (B1665164) nitrate (B79036), QSAR studies would be instrumental in optimizing its antifungal properties.
Predictive Models for Antifungal Activity
Predictive QSAR models for Arasertaconazole and related imidazole (B134444) derivatives would be developed by correlating their structural properties (descriptors) with their measured antifungal activity (e.g., Minimum Inhibitory Concentration, MIC). Although specific QSAR models for Arasertaconazole are not published, a typical study would involve:
Descriptor Calculation: Calculating various molecular descriptors for a set of related antifungal compounds. These descriptors quantify physicochemical properties such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) characteristics.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that links the descriptors to antifungal activity. japsonline.com
Validation: Rigorously validating the model's predictive power using internal and external sets of compounds. mdpi.com
A hypothetical QSAR model might take the form of an equation where activity is a function of specific descriptors, as illustrated in the table below.
| Descriptor Type | Example Descriptor | Potential Impact on Antifungal Activity |
| Electronic | Partial charge on imidazole nitrogen | Crucial for coordinating with the heme iron in the target enzyme. |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and access to the target site. |
| Topological | Balaban J index (molecular branching) | Can affect how the molecule fits into the enzyme's active site. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, affecting binding. |
This table is illustrative and represents the types of descriptors used in QSAR studies for antifungal agents.
Identification of Key Structural Features for Enhanced Efficacy
Through QSAR, the structural moieties essential for the antifungal efficacy of Arasertaconazole nitrate can be identified. For azole antifungals, SAR studies have consistently highlighted several key features. researchgate.netjopir.in Analysis of the Arasertaconazole structure suggests the following critical components:
Imidazole Ring: The nitrogen atom (N-3) of the imidazole ring is fundamental for activity, as it coordinates directly with the heme iron atom in the active site of CYP51, thereby inhibiting the enzyme. nih.govnih.gov
Dichlorophenyl Group: The two chlorine atoms on the phenyl ring contribute to the hydrophobic interactions within the active site of the target enzyme, enhancing binding affinity.
Benzothiophene (B83047) Moiety: This large, lipophilic group also engages in significant hydrophobic and potential π-π stacking interactions within the enzyme's substrate-binding channel, contributing to the compound's potency and broad spectrum of activity. mdpi.com
Chiral Center: The specific (R)-configuration of Arasertaconazole is crucial, as it dictates the precise three-dimensional orientation of the substituent groups, ensuring an optimal fit within the asymmetric active site of the CYP51 enzyme.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand (Arasertaconazole) when bound to a macromolecular target, such as an enzyme. This technique is essential for understanding the molecular basis of its antifungal action against CYP51. ijesi.orgfrontiersin.org
Binding Affinity Predictions for Fungal Target Enzymes (e.g., CYP51)
Molecular docking simulations can predict the binding affinity of Arasertaconazole to fungal CYP51. The process involves placing the 3D structure of Arasertaconazole into the 3D structure of the CYP51 active site and calculating a "docking score," which estimates the binding free energy. A lower score typically indicates a more favorable binding affinity.
While specific docking scores for Arasertaconazole are not publicly documented, studies on similar azole inhibitors targeting Candida albicans CYP51 have demonstrated strong binding energies. nih.gov These simulations would confirm that the R-enantiomer (Arasertaconazole) achieves a more stable and energetically favorable conformation within the active site compared to its S-enantiomer.
| Parameter | Description | Predicted Outcome for Arasertaconazole |
| Docking Score (kcal/mol) | Estimated binding free energy. More negative values indicate stronger binding. | A highly negative value, indicating stable binding to CYP51. |
| Inhibitory Constant (Ki) | Predicted concentration required to inhibit the enzyme by 50%. | A low value in the nanomolar or low micromolar range. |
| Key Interactions | Types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Coordination with heme iron, hydrophobic interactions with key amino acid residues. |
This table illustrates the typical output of a molecular docking study.
Characterization of Active Site Interactions
Docking studies provide a detailed view of the specific interactions between Arasertaconazole and the amino acid residues lining the active site of CYP51. Based on the known structure of CYP51 and its interactions with other azoles, the following interactions would be expected for Arasertaconazole: nih.govnih.gov
Heme Coordination: The primary and most critical interaction is the coordination bond between the N-3 atom of the imidazole ring and the iron atom of the heme prosthetic group at the core of the CYP51 active site.
Hydrophobic Interactions: The dichlorophenyl and benzothiophene rings would be predicted to fit into hydrophobic pockets within the active site, interacting with nonpolar amino acid residues such as tyrosine, leucine, phenylalanine, and methionine. nih.gov
Hydrogen Bonds: While the core interaction is with the heme group, potential hydrogen bonds could form between parts of the molecule and specific residues like serine or threonine, further stabilizing the complex. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time. An MD simulation of the Arasertaconazole-CYP51 complex would provide insights into the stability of the binding, the flexibility of the ligand in the active site, and the conformational changes in the enzyme upon binding. frontiersin.orgplos.org
A typical MD simulation would run for hundreds of nanoseconds to observe the dynamic behavior of the docked complex. nih.gov Key analyses would include:
Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely bound. researchgate.net
Root-Mean-Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid. This can reveal how the enzyme accommodates the ligand.
Binding Free Energy Calculation (MM/GBSA or MM/PBSA): These methods provide a more accurate estimation of the binding affinity by considering the dynamic nature of the complex and solvent effects.
MD simulations would be expected to confirm that the Arasertaconazole-CYP51 complex is highly stable, with the key interactions identified in docking studies being maintained throughout the simulation.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
While specific Density Functional Theory (DFT) studies on this compound are not extensively available in publicly accessible literature, the application of this powerful quantum chemical method is well-established in the study of azole antifungals. DFT is used to investigate the electronic structure and reactivity of molecules, offering insights that are crucial for understanding their biological activity.
DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are key determinants of a molecule's reactivity and its ability to interact with biological targets. For an azole antifungal like arasertaconazole, the electronic properties of the imidazole ring and the substituted aromatic systems are of particular interest. The nitrogen atoms in the imidazole ring, for instance, play a crucial role in coordinating with the heme iron of the target enzyme, cytochrome P450 14α-demethylase (CYP51).
| DFT-Derived Parameter | Significance in Drug Action | Typical Application in Azole Antifungals |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the ability to donate electrons. A higher HOMO energy suggests a better electron donor. | Analyzing the electron-donating capacity of the azole ring and other functional groups. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. | Assessing the molecule's ability to accept electrons in interactions with the target enzyme. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. A smaller gap implies higher reactivity. | Predicting the overall reactivity and stability of new arasertaconazole analogs. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Identifying regions of the molecule that are likely to engage in hydrogen bonding or other electrostatic interactions within the active site of CYP51. |
| Chemical Hardness (η) and Softness (S) | Measures the resistance to change in electron distribution. | Characterizing the stability and reactivity profile of the molecule. |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. | Predicting the electrophilic behavior of the compound in biological systems. |
By performing DFT calculations on a series of arasertaconazole analogs, researchers could establish a quantitative relationship between these electronic parameters and their antifungal activity, thereby guiding the synthesis of more effective derivatives.
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design, particularly for identifying and optimizing new inhibitors of well-defined targets like CYP51. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For azole antifungals, these features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. imedpub.com
The development of a pharmacophore model for arasertaconazole and related CYP51 inhibitors generally follows these steps:
Selection of a Training Set: A diverse set of active azole antifungal compounds with known inhibitory concentrations is selected.
Conformational Analysis: The possible conformations of each molecule in the training set are generated.
Feature Identification: Common chemical features present in the active molecules are identified.
Model Generation and Validation: A 3D arrangement of these features is proposed as a pharmacophore model. The model is then validated by its ability to distinguish between active and inactive compounds in a test set. imedpub.com
Once a robust pharmacophore model is established, it can be employed in several ways:
Virtual Screening: The model is used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govimedpub.com This approach can rapidly identify potential new antifungal candidates with diverse chemical scaffolds.
De Novo Design: The pharmacophore model serves as a template for designing entirely new molecules from scratch, ensuring that the designed compounds possess the necessary features for biological activity.
A typical pharmacophore model for an azole antifungal targeting CYP51 would likely include the features outlined in the following table.
| Pharmacophoric Feature | Corresponding Chemical Moiety in Arasertaconazole | Role in Binding to CYP51 |
|---|---|---|
| Aromatic Ring | Dichlorophenyl group | Engages in hydrophobic and π-π stacking interactions with amino acid residues in the active site. |
| Aromatic Ring | Chlorobenzothiophene group | Provides additional hydrophobic interactions and contributes to the overall shape and rigidity of the molecule. |
| Hydrogen Bond Acceptor | Nitrogen atom(s) of the imidazole ring | Coordinates with the heme iron atom in the active site of CYP51, a critical interaction for inhibition. |
| Hydrophobic Group | The overall scaffold of the molecule | Occupies a hydrophobic channel within the enzyme's active site. |
Through these modeling techniques, researchers can efficiently explore vast chemical spaces to discover novel and potent antifungal agents.
Cheminformatics Approaches for Analog Design and Optimization
Cheminformatics combines computer and information science to address challenges in chemistry, particularly in drug discovery. In the context of arasertaconazole, cheminformatics approaches are invaluable for designing and optimizing analogs by analyzing structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) is a primary tool in cheminformatics. oaji.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpp.org.in For a series of arasertaconazole analogs, a QSAR study would involve:
Data Collection: Gathering a dataset of arasertaconazole analogs with their measured antifungal activities (e.g., Minimum Inhibitory Concentration - MIC).
Descriptor Calculation: Computing a wide range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, such as physicochemical, electronic, and topological properties.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power and robustness.
The insights gained from a QSAR model can guide the design of new analogs with potentially improved activity. For instance, if the model indicates that increased lipophilicity in a certain region of the molecule is correlated with higher antifungal activity, medicinal chemists can focus on synthesizing analogs with more lipophilic substituents in that position.
The table below presents some common molecular descriptors used in QSAR studies of azole antifungals and their relevance. oaji.net
| Descriptor Type | Example Descriptor | Relevance to Antifungal Activity |
|---|---|---|
| Physicochemical | LogP (lipophilicity) | Influences membrane permeability and binding to the hydrophobic active site of CYP51. oaji.net |
| Electronic | Dipole Moment | Affects the molecule's interaction with the polar environment of the enzyme's active site. oaji.net |
| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule, which are important for steric fit. |
| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability, impacting binding affinity. |
By integrating these cheminformatics approaches, the process of analog design and optimization becomes more systematic and data-driven, ultimately accelerating the discovery of superior antifungal agents.
Degradation Pathways and Stability Research of Arasertaconazole Nitrate
Forced Degradation Studies Under Various Stress Conditions
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies typically involve subjecting the compound to stress conditions such as acid and alkaline hydrolysis, oxidation, heat, and light.
Acid Hydrolysis Degradation Kinetics and Products
No specific data from forced degradation studies on Arasertaconazole (B1665164) nitrate (B79036) under acidic conditions have been reported in the public domain. Therefore, information regarding its degradation kinetics and the chemical structures of any resulting degradation products from acid hydrolysis is not available.
Alkaline Hydrolysis Degradation Kinetics and Products
There is no publicly available information on the degradation behavior of Arasertaconazole nitrate when subjected to alkaline hydrolysis. Consequently, its degradation kinetics and the identity of its degradation products under these conditions are unknown.
Thermal and Photolytic Stability Investigations
Investigations into the thermal and photolytic stability of this compound have not been published. Therefore, its susceptibility to degradation by heat and light, and the nature of any potential degradants formed under these conditions, remain uncharacterized. Studies on other imidazole (B134444) antifungals suggest that stability can be a concern, leading to the development of stabilized formulations. google.comgoogle.comwipo.int
Identification and Characterization of Degradation Products
As no studies on the degradation of this compound have been published, there is no information available on the identification and characterization of its degradation products. The process of identifying and characterizing degradation products typically involves techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netebi.ac.uk
Chemical Kinetics of Degradation Processes
Due to the absence of degradation studies, the chemical kinetics of the degradation processes of this compound under various stress conditions have not been determined. Kinetic studies are essential for predicting the shelf-life and determining appropriate storage conditions for a drug substance. uj.edu.pl
Establishment of Degradation Pathways
The stability of an active pharmaceutical ingredient is determined through forced degradation studies, which expose the compound to various stress conditions to identify potential degradation products and pathways. Studies on sertaconazole (B158924) nitrate have revealed its degradation behavior under hydrolytic, oxidative, and photolytic stress. globalresearchonline.netresearchgate.net
Research indicates that sertaconazole nitrate degrades under acidic, alkaline, oxidative, and wet heat conditions. researchgate.net However, it has been found to be relatively stable under dry heat and photolytic conditions. researchgate.net In contrast, other studies have reported degradation under photolytic and dry heat conditions as well. globalresearchonline.net One study concluded that sertaconazole nitrate is extremely stable under accelerated conditions of light, humidity, and temperature, both in solid and suspension forms. nih.gov
Acid and Alkaline Hydrolysis: Under acidic and alkaline conditions, sertaconazole nitrate undergoes hydrolysis. The degradation follows pseudo-first-order kinetics, with a higher rate of reaction observed in acidic conditions compared to alkaline conditions. researchgate.net The primary degradation product formed during acid hydrolysis has been identified and characterized as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. researchgate.netpharmaffiliates.com
Oxidative Degradation: Exposure to oxidative agents, such as hydrogen peroxide, also leads to the degradation of the molecule. researchgate.netresearchgate.net
The following table summarizes the outcomes of forced degradation studies conducted on sertaconazole nitrate, which informs the expected stability of this compound.
| Stress Condition | Reagent/Method | Observation | Reference |
| Acidic Hydrolysis | 1 M HCl, refluxed for one and a half hours | Significant degradation observed. | researchgate.netresearchgate.net |
| Alkaline Hydrolysis | 0.5 M NaOH, refluxed for one and a half hours | Degradation observed. | researchgate.netresearchgate.net |
| Oxidative Degradation | 3% or 30% H₂O₂ | Degradation occurred. | researchgate.netresearchgate.net |
| Wet Heat | Reflux | Degradation observed. | researchgate.net |
| Dry Heat | --- | Stable. | researchgate.net |
| Photolytic | Direct sunlight | Stable. | researchgate.net |
Impurity Control and Specification Development
The control of impurities is essential for the safety and quality of any pharmaceutical product. Impurities can originate from the manufacturing process or arise from the degradation of the drug substance. For this compound, the impurity profile is expected to be similar to that of its racemate, sertaconazole nitrate.
Analytical methods, particularly high-performance liquid chromatography (HPLC), are crucial for the separation, identification, and quantification of these related substances. ebi.ac.uk Stability-indicating HPLC methods have been developed to separate the intact drug from its degradation products formed under various stress conditions. researchgate.net A typical method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724), methanol, and a phosphate (B84403) buffer, with UV detection at 260 nm. researchgate.net Such methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and robust. researchgate.netsynzeal.com
The development of specifications for this compound involves setting acceptance criteria for the purity of the drug substance and the levels of specified, unspecified, and total impurities. These specifications are based on data from the analytical profiles of batches, stability studies, and toxicological assessments of any qualified degradation products.
The table below lists known impurities related to sertaconazole, which are relevant for the quality control of this compound.
| Compound Name | Impurity Type | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| Sertaconazole Nitrate - Impurity A | Process/Degradation | C₁₁H₁₀Cl₂N₂O | 257.12 | 24155-42-8 | pharmaffiliates.com |
| Sertaconazole Nitrate - Impurity B | Process | C₉H₆BrClS | 261.57 | 17512-61-7 | pharmaffiliates.com |
| Sertaconazole Nitrate - Impurity C | Process | C₉H₇ClOS | 198.67 | 142181-53-1 | pharmaffiliates.com |
Comparative Mechanistic Studies with Other Antifungal Agents
Comparative Analysis of Ergosterol (B1671047) Biosynthesis Inhibition Profiles
The primary mechanism for most antifungal drugs is the disruption of ergosterol synthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity. patsnap.comlibretexts.org Inhibition of its synthesis pathway leads to a compromised cell membrane, increased permeability, and ultimately, cell death. patsnap.compatsnap.com However, the specific enzymatic targets within this pathway differ between antifungal classes.
Azole Class Antifungals (e.g., Sertaconazole (B158924), Itraconazole (B105839), Fluconazole, Clotrimazole (B1669251), Miconazole (B906), Eberconazole)
Azole antifungals, including sertaconazole, share a common primary mechanism: the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase (also known as CYP51). patsnap.compatsnap.comnih.govmdpi.com This enzyme is critical for the conversion of lanosterol to ergosterol. patsnap.comebsco.com By inhibiting this step, azoles cause a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors, which further disrupts membrane structure and function. patsnap.compatsnap.com
While the general target is the same, differences exist among the azoles. Sertaconazole's interaction with the enzyme is robust, leading to potent antifungal activity. rjptonline.org Other imidazoles like clotrimazole and miconazole, and triazoles like itraconazole and fluconazole, also target this enzyme but may differ in their binding affinity and spectrum of activity. patsnap.comwikipedia.orgnih.gov Eberconazole (B148830), another imidazole (B134444) derivative, similarly acts by inhibiting lanosterol 14α-demethylase. researchgate.net
Allylamine (B125299) Class Antifungals (e.g., Terbinafine)
In contrast to the azole class, allylamine antifungals such as terbinafine (B446) target an earlier step in the ergosterol biosynthesis pathway. mdpi.com They specifically inhibit the enzyme squalene (B77637) epoxidase. patsnap.comlibretexts.orgebsco.com This inhibition leads to a deficiency of ergosterol and, importantly, a toxic intracellular accumulation of squalene, which is considered a primary fungicidal mechanism for this class. ebsco.commdpi.com This difference in enzymatic targets is a key distinction between the allylamine and azole classes.
| Antifungal Class | Example Compound(s) | Primary Enzyme Target | Mechanism of Action |
|---|---|---|---|
| Azole (Imidazole) | Sertaconazole, Miconazole, Clotrimazole, Eberconazole | Lanosterol 14-α-demethylase (CYP51) | Inhibits the conversion of lanosterol to ergosterol, leading to ergosterol depletion and accumulation of toxic sterols. patsnap.comebsco.com |
| Azole (Triazole) | Itraconazole, Fluconazole | Lanosterol 14-α-demethylase (CYP51) | Inhibits the conversion of lanosterol to ergosterol, leading to ergosterol depletion and accumulation of toxic sterols. mdpi.compatsnap.com |
| Allylamine | Terbinafine | Squalene Epoxidase | Inhibits the conversion of squalene to lanosterol, leading to ergosterol depletion and toxic accumulation of squalene. patsnap.commdpi.com |
Differential Effects on Fungal Cell Physiology and Morphology
Sertaconazole is distinguished from many other azoles by a dual mechanism of action. researchgate.net In addition to inhibiting ergosterol synthesis (a fungistatic action at lower concentrations), it exerts a direct, membrane-damaging fungicidal effect. researchgate.netnih.gov This secondary mechanism is attributed to its unique benzothiophene (B83047) ring, which is lipophilic and can integrate into the fungal cell membrane, leading to the formation of pores. nih.govresearchgate.net This pore formation causes a loss of essential intracellular components like ATP, resulting in cell death. nih.govresearchgate.net
This direct membrane disruption leads to more profound and rapid changes in fungal cell morphology compared to agents that solely inhibit ergosterol synthesis. While other azoles like miconazole and clotrimazole primarily lead to increased membrane permeability and arrest of growth, sertaconazole's additional membrane-destabilizing effect can cause swift cell lysis. patsnap.comwikipedia.org Allylamines like terbinafine also induce cell death, but through the toxic accumulation of squalene, which affects the cell differently than the direct pore formation caused by sertaconazole. mdpi.com
Comparison of Anti-Inflammatory Mechanisms with Other Topical Antifungals
Cutaneous fungal infections are often accompanied by inflammation and pruritus (itching). researchgate.net Several antifungal agents possess secondary anti-inflammatory properties, but studies indicate that sertaconazole has a particularly potent effect. researchgate.netnih.gov
Research has shown that sertaconazole nitrate (B79036) can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-2, IFN-γ, IL-4), from activated lymphocytes. mdedge.com Comparative studies have demonstrated that the in vitro and in vivo anti-inflammatory activity of sertaconazole nitrate is greater than that of other topical antifungals, including butoconazole, ciclopirox (B875) olamine, fluconazole, and miconazole nitrate. researchgate.netnih.gov The mechanism for this action has been linked to the p38-cyclooxygenase-2 (COX-2)-prostaglandin E2 pathway. mdedge.com This pronounced anti-inflammatory and antipruritic activity can contribute to faster symptom relief in inflammatory dermatophytoses. researchgate.netmdedge.com While eberconazole has also been noted to have anti-inflammatory action, comparative studies suggest sertaconazole is superior in relieving pruritus. researchgate.netnih.gov
Mechanistic Basis for Observed Potency Differences Against Fungal Species
The potency of an antifungal agent is often measured by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Sertaconazole generally exhibits low MIC values against a broad spectrum of dermatophytes (e.g., Trichophyton, Epidermophyton) and yeasts (Candida spp.). nih.govnih.gov
The superior potency of sertaconazole against certain species can be attributed to its dual mechanism of action. patsnap.comresearchgate.net While many azoles are primarily fungistatic (inhibiting growth), sertaconazole's ability to also cause direct membrane damage gives it fungicidal capabilities against a range of pathogens. nih.govresearchgate.net This is particularly relevant for dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, the common causative agents of tinea pedis. nih.gov For instance, the geometric mean MIC of sertaconazole against 150 clinical isolates of dermatophytes was found to be 0.26 μg/ml, while the geometric mean MFC was 2.26 μg/ml, demonstrating both fungistatic and fungicidal activity. nih.govresearchgate.net
Comparisons with other azoles often show sertaconazole to be more potent or to provide a more rapid clinical response. For example, in studies comparing it with clotrimazole and miconazole, sertaconazole demonstrated a faster reduction in symptoms like pruritus and scaling, which may be linked to its combined antifungal and anti-inflammatory effects. ijhcr.comnjppp.comnih.govnih.gov Its high lipophilicity also contributes to its retention in the stratum corneum, allowing for prolonged local activity. researchgate.net
| Fungal Species | Geometric Mean MIC | Geometric Mean MFC |
|---|---|---|
| T. rubrum | 0.19 | Not specified in source |
| T. mentagrophytes | 0.73 | Not specified in source |
| E. floccosum | 0.12 | Not specified in source |
| Overall (150 isolates) | 0.26 | 2.26 |
Data sourced from a study on 150 clinical isolates of causative agents of tinea pedis. nih.gov
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in vitro
The study of synergistic and antagonistic interactions helps to understand how antifungal agents might perform in combination therapies or in polymicrobial environments. Sertaconazole has been reported to exhibit antimicrobial activity against Gram-positive bacteria like staphylococci and streptococci, which is an advantage in mixed fungal-bacterial infections. rjptonline.org
Research into the specific synergistic or antagonistic effects of combining arasertaconazole (B1665164) nitrate with other antimicrobials in vitro is an area that requires further comprehensive investigation. While studies have compared its efficacy in combination with oral agents like itraconazole and terbinafine in clinical settings, detailed in vitro mechanistic studies on synergy and antagonism are less commonly reported in the available literature. researchgate.net Such studies would be valuable to explore potential combination therapies to enhance efficacy or overcome resistance.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Arasertaconazole nitrate in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) is widely used, with parameters optimized for imidazole antifungals. For example, a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio can achieve baseline separation. Detection at 214 nm UV wavelength ensures sensitivity. Calibration curves should be validated for linearity (R² ≥ 0.999) across 10–200 µg/mL, with precision (RSD < 2%) and accuracy (98–102%) checks .
- Data Interpretation : Peaks for this compound and impurities (e.g., deschloro derivatives) must be resolved with retention time differences ≥0.25 minutes. System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) are critical for reproducibility .
Q. How is the chemical stability of this compound assessed under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) and long-term testing (25°C/60% RH for 24 months) are conducted. Samples are analyzed for degradation products (e.g., nitrate loss, hydrolysis byproducts) using HPLC or LC-MS. Forced degradation (acid/alkali/oxidative stress) identifies major degradation pathways .
- Key Metrics : Acceptance criteria include ≥98% potency retention and limits for impurities (e.g., ≤0.5% for any single unknown impurity). Photostability testing under ICH Q1B guidelines is mandatory for light-sensitive formulations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antifungal efficacy of this compound against azole-resistant strains?
- Experimental Design :
- In vitro : Use broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against resistant Candida or Aspergillus strains. Include control strains (e.g., C. albicans ATCC 90028) and comparators (e.g., fluconazole).
- In vivo : Murine models of disseminated candidiasis can assess survival rates and fungal burden in organs. Dose-response studies (1–10 mg/kg) should correlate pharmacokinetic (PK) parameters (e.g., Cmax, AUC) with efficacy .
- Data Contradictions : Discrepancies between in vitro and in vivo results may arise due to protein binding or metabolic clearance. Validate PK/PD models using nonlinear regression analysis to reconcile differences .
Q. What methodological approaches address contradictions in pharmacokinetic data for this compound across biological matrices?
- Resolution Strategies :
- Sample Preparation : Optimize extraction protocols (e.g., solid-phase extraction for plasma vs. tissue homogenates) to reduce matrix effects. Internal standards (e.g., deuterated analogs) correct for recovery variability .
- Analytical Validation : Cross-validate LC-MS/MS methods between matrices. For example, ion suppression in blood may require gradient elution adjustments compared to urine .
Q. How can computational models predict the environmental fate of this compound post-disposal?
- Modeling Framework :
- Chemistry-Transport Models (CTMs) : Adapt frameworks used for aerosol nitrate (e.g., nitric acid evaporation kinetics) to simulate Arasertaconazole’s partitioning into water/soil. Input parameters include hydrolysis rate (pH-dependent), photodegradation half-life, and octanol-water partition coefficient (log Kow) .
- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to estimate LC50/EC50 values. Compare predicted environmental concentrations (PECs) with no-effect levels (PNECs) for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
